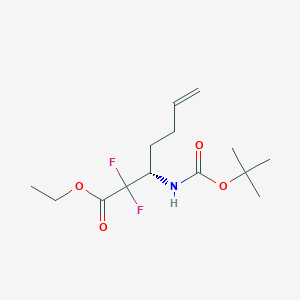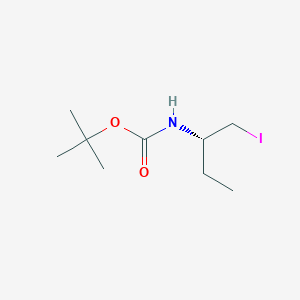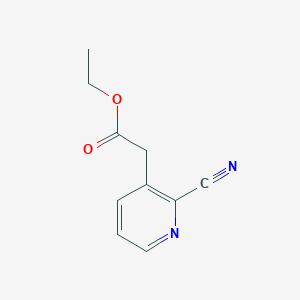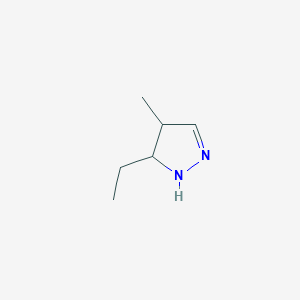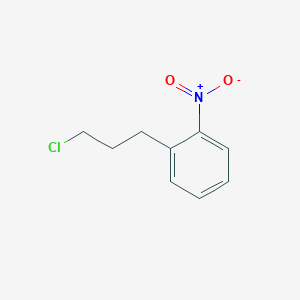
2-(3-Chloropropyl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of nitrobenzene, where a 3-chloropropyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)nitrobenzene typically involves the nitration of chloropropylbenzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where chloropropylbenzene is reacted with a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, amines, thiols.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-Chloropropyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds. It serves as a model substrate for investigating the mechanisms of nitroreductases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chlorine atom in the 3-chloropropyl group can also participate in substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloropropyl)nitrobenzene can be compared with other similar compounds such as:
Nitrobenzene: Lacks the 3-chloropropyl group and has different reactivity and applications.
3-Chloropropylbenzene: Lacks the nitro group and has different chemical properties and uses.
2-(3-Bromopropyl)nitrobenzene:
The uniqueness of this compound lies in the presence of both the nitro and 3-chloropropyl groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
MTEREGMCUMOCPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



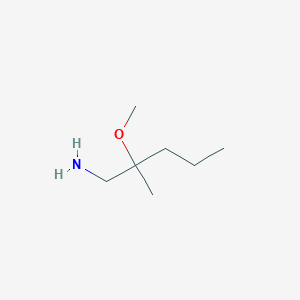
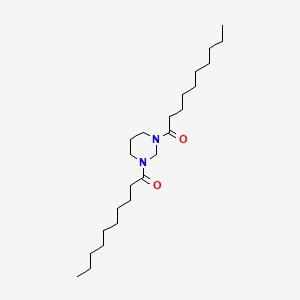
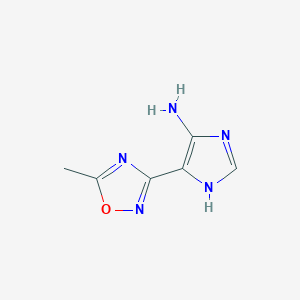
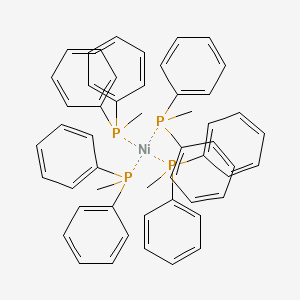

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
